molecular formula C11H8N2O2S B1608786 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile CAS No. 97188-22-2

1-(Phenylsulfonyl)-2-pyrrolecarbonitrile

Cat. No.: B1608786
CAS No.: 97188-22-2
M. Wt: 232.26 g/mol
InChI Key: XXJCLUNFWADISV-UHFFFAOYSA-N
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Description

The Significance of Pyrrole (B145914) Systems in Synthetic and Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically vital molecules. researchgate.net Its presence in natural products is extensive, forming the structural foundation of porphyrin rings found in heme, chlorophyll, and vitamin B12. researchgate.netcdnsciencepub.com This widespread natural occurrence has inspired chemists to view the pyrrole scaffold as a "privileged" structure in medicinal chemistry. researchgate.netcdnsciencepub.com

Consequently, pyrrole derivatives are integral to the synthesis of a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. cdnsciencepub.comresearchgate.net Beyond medicine, these systems are used as intermediates in the production of agrochemicals, dyes, and advanced materials like polymers. researchgate.netnih.gov The versatility of the pyrrole ring allows for the amalgamation of various pharmacophores, leading to the development of highly active and targeted compounds. researchgate.netcdnsciencepub.com

Overview of Sulfonylated Pyrrole Derivatives as Synthetic Intermediates

The introduction of a sulfonyl group, particularly a phenylsulfonyl group, onto the nitrogen atom of a pyrrole ring is a key strategic maneuver in organic synthesis. onlineorganicchemistrytutor.comchemicalbook.com The 1-(phenylsulfonyl) group serves a dual purpose: it functions as a protecting group for the otherwise reactive N-H bond, and it acts as a powerful electron-withdrawing group. researchgate.netonlineorganicchemistrytutor.com This electronic influence significantly modifies the reactivity of the pyrrole ring, deactivating it towards certain reactions while enabling others.

Crucially, the phenylsulfonyl group alters the regioselectivity of electrophilic substitution. researchgate.net While unsubstituted pyrrole typically undergoes electrophilic attack preferentially at the C2 (alpha) position, the N-phenylsulfonyl group can direct substitution towards the C3 (beta) position under certain conditions, particularly with hard electrophiles and specific Lewis acid catalysts. researchgate.netcdnsciencepub.com However, for many reagents, including those used for cyanation, substitution remains favored at the C2 position. researchgate.net This directing ability makes 1-sulfonylated pyrroles valuable intermediates, allowing chemists to synthesize specific isomers that would be difficult to access otherwise. onlineorganicchemistrytutor.com Following the desired transformations, the sulfonyl group can often be removed under reductive or hydrolytic conditions. onlineorganicchemistrytutor.com

Historical Development and Early Research on 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile

The study of this compound is rooted in the broader exploration of the reactivity of N-protected pyrroles that gained significant traction in the 1980s. Research, particularly by H. J. Anderson and collaborators, systematically investigated the electrophilic substitution reactions of 1-(phenylsulfonyl)pyrrole (B93442) to map its synthetic utility. researchgate.netcdnsciencepub.com These studies aimed to understand how the strongly deactivating sulfonyl group influenced the outcomes of reactions like acylation, alkylation, and nitration. cdnsciencepub.comcdnsciencepub.com

Within this context, methods for the introduction of a cyano group onto the 1-(phenylsulfonyl)pyrrole scaffold were developed. Early work demonstrated that cyanation using reagents like chlorosulfonyl isocyanate (CSI) in the presence of dimethylformamide resulted in substitution occurring exclusively at the C2-position of the pyrrole ring. researchgate.netresearchgate.net This regioselective cyanation provided a direct route to this compound, establishing it as a stable, functionalized intermediate. This early research was pivotal in defining the chemical behavior of N-sulfonylated pyrroles and laid the groundwork for using compounds like this compound as building blocks for more elaborate heterocyclic structures.

Strategic Importance of the Nitrile Functionality in Pyrrole Chemistry

The nitrile (cyano) group is a cornerstone of modern organic synthesis due to its exceptional versatility and unique electronic properties. nih.govnih.gov In the context of pyrrole chemistry, its incorporation as seen in this compound is of great strategic importance for several reasons.

First, the nitrile group is a valuable synthetic handle that can be transformed into a wide range of other functional groups. nih.gov It can be hydrolyzed to form carboxylic acids or amides, or reduced to primary amines. nih.gov This allows for the elaboration of the pyrrole scaffold into diverse derivatives. Second, the nitrile group is highly polar and can act as a hydrogen bond acceptor through its nitrogen atom. This property is often exploited in medicinal chemistry, where the nitrile can serve as a bioisostere for other polar groups like a carbonyl or a hydroxyl group, enhancing binding affinity to biological targets. nih.gov The introduction of a nitrile can also block sites of metabolic instability in a drug molecule. nih.gov Finally, the electron-withdrawing nature of the nitrile further influences the electronic character of the pyrrole ring, affecting its reactivity in subsequent chemical transformations. chemicalbook.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂S
Molecular Weight 232.26 g/mol
CAS Number 97188-22-2
Appearance Solid chemicalbook.com
IUPAC Name 1-(benzenesulfonyl)pyrrole-2-carbonitrile
InChIKey XXJCLUNFWADISV-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c12-9-10-5-4-8-13(10)16(14,15)11-6-2-1-3-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJCLUNFWADISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401677
Record name 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97188-22-2
Record name 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile
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Reactivity Profiles and Transformative Organic Reactions of 1 Phenylsulfonyl 2 Pyrrolecarbonitrile

Reactions at the Nitrile Group (–C≡N)

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the conversion of the nitrile into a variety of other functional groups.

The electrophilic carbon atom of the nitrile group in 1-(phenylsulfonyl)-2-pyrrolecarbonitrile is a target for nucleophiles. A common example of this reactivity is the addition of organometallic reagents, such as Grignard reagents. The reaction involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine anion intermediate which, upon acidic workup, hydrolyzes to a ketone. libretexts.org

Another significant nucleophilic addition is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. This reaction proceeds via the addition of hydride ions to the nitrile carbon. libretexts.org

The nitrile group can be hydrolyzed to a carboxylic acid or its derivatives under either acidic or basic conditions. libretexts.org The reaction proceeds through an amide intermediate. libretexts.org

Acid Hydrolysis : Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium salt. libretexts.org For this compound, this would yield 1-(phenylsulfonyl)pyrrole-2-carboxylic acid.

Alkaline Hydrolysis : Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), initially produces the salt of the carboxylic acid and ammonia. libretexts.org Subsequent acidification of the mixture is required to isolate the free carboxylic acid. libretexts.org

These transformations allow for the conversion of the nitrile into amides, esters, and other related carbonyl compounds through standard synthetic procedures starting from the carboxylic acid.

Table 1: Conversion of the Nitrile Group to Carbonyl Derivatives
Starting MaterialReagents and ConditionsIntermediateFinal Product
This compoundH₃O⁺, Heat1-(Phenylsulfonyl)pyrrole-2-carboxamide1-(Phenylsulfonyl)pyrrole-2-carboxylic acid
This compound1. NaOH, H₂O, Heat 2. H₃O⁺Sodium 1-(phenylsulfonyl)pyrrole-2-carboxylate1-(Phenylsulfonyl)pyrrole-2-carboxylic acid
This compound1. Grignard Reagent (R-MgX) 2. H₃O⁺Imine2-Acyl-1-(phenylsulfonyl)pyrrole
This compound1. LiAlH₄ 2. H₂ODianion(1-(Phenylsulfonyl)pyrrol-2-yl)methanamine

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition with nitrile oxides. nih.gov This reaction is a valuable method for constructing five-membered heterocyclic rings, such as isoxazoles. nih.gov While specific studies on this compound may be limited, the general reactivity of nitriles suggests its potential to act as a dipolarophile in such cycloadditions to generate more complex heterocyclic structures.

Electrophilic and Nucleophilic Reactions of the Pyrrole (B145914) Ring

The pyrrole ring is inherently an electron-rich aromatic system, typically prone to electrophilic substitution, with a preference for the C-2 position. nih.gov However, the attachment of the strongly electron-withdrawing phenylsulfonyl group at the nitrogen atom significantly alters this reactivity. This group reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic aromatic substitution. nih.govresearchgate.net The presence of a second deactivating group, the carbonitrile at C-2, further diminishes the ring's nucleophilicity.

In N-substituted pyrroles, the regioselectivity of electrophilic substitution is a key consideration. For N-phenylsulfonylpyrrole, electrophilic attack is directed primarily to the C-3 (β) position, a shift from the typical C-2 (α) selectivity of pyrrole itself. nih.govresearchgate.net This change in regioselectivity is attributed to the electronic effects of the sulfonyl group. While both the C-2 and C-3 positions are deactivated, the C-3 position is less deactivated and thus more susceptible to electrophilic attack. nih.gov

In the case of this compound, the C-2 position is already substituted. Therefore, electrophilic attack would be directed to the remaining C-3, C-4, or C-5 positions. The combined deactivating influence of the N-phenylsulfonyl and C-2 nitrile groups would make such reactions challenging. However, based on the directing effect of the N-sulfonyl group, substitution would be most likely to occur at the C-4 position, as the C-3 and C-5 positions are adjacent to the deactivating groups.

Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction on N-sulfonylated pyrroles is highly dependent on the Lewis acid used as a catalyst. nih.gov

For the parent N-phenylsulfonylpyrrole, using a strong Lewis acid like aluminum chloride (AlCl₃) with acyl halides leads to the formation of the 3-acyl derivative with high regioselectivity. nih.govresearchgate.net In contrast, the use of weaker Lewis acids, such as tin(IV) chloride (SnCl₄), results in the 2-acyl isomer being the major product. nih.gov It has been proposed that with AlCl₃, the reaction may proceed through an organoaluminum intermediate that favors substitution at the C-3 position. nih.gov

Given that this compound has a blocked C-2 position, acylation reactions, if successful, would be expected to occur at other positions on the ring. The strong deactivation by both the sulfonyl and nitrile groups would necessitate harsh reaction conditions. Following the established directing effects, acylation would most likely target the C-4 position.

Table 2: Effect of Lewis Acid on Regioselectivity of Acylation of N-p-Toluenesulfonylpyrrole nih.gov
Lewis AcidEquivalents of Lewis AcidRatio of 2-Acyl Product (%)Ratio of 3-Acyl Product (%)
Et₂AlCl1.51000
EtAlCl₂1.57030
AlCl₃0.56238
AlCl₃1.52080
AlCl₃2.51189

Note: Data is for the related compound N-p-toluenesulfonylpyrrole and is used to illustrate the principle of Lewis acid influence on regioselectivity.

Regioselectivity in Electrophilic Aromatic Substitution on the Pyrrole Ring

Alkylation Reactions and Isomeric Product Distribution

The alkylation of the pyrrole ring in this compound is a challenging transformation due to the deactivating nature of the N-phenylsulfonyl and 2-cyano groups. Friedel-Crafts alkylations on the parent 1-(phenylsulfonyl)pyrrole (B93442) are known to often yield mixtures of 2- and 3-substituted isomers, with the regioselectivity being highly dependent on the reaction conditions and the nature of the electrophile. researchgate.netcdnsciencepub.comcdnsciencepub.com For instance, while tert-butylation shows a preference for the 3-position, ethylation and isopropylation result in isomeric mixtures. cdnsciencepub.comcdnsciencepub.com

In the case of this compound, the C2 and C5 positions (α-positions) are the most electronically deactivated, while the C3 and C4 positions (β-positions) are comparatively more electron-rich, albeit still deactivated. The combined directing effects of the N-phenylsulfonyl group (meta-directing in an electrophilic aromatic substitution context) and the 2-cyano group (also meta-directing) would synergistically favor electrophilic attack at the C4 position. However, direct experimental evidence for the alkylation of this compound is not extensively documented in the reviewed literature, suggesting that such reactions may be low-yielding or lack the regioselectivity required for synthetic utility.

A plausible approach to achieve alkylation would be through a two-step sequence involving acylation followed by reduction. Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole is strongly regiospecific for the 3-position. researchgate.netcdnsciencepub.comcdnsciencepub.com It is therefore conceivable that acylation of this compound would selectively occur at the C4 position, followed by reduction of the resulting ketone to the corresponding alkyl group.

Reaction TypeSubstrateExpected Major Product(s)Reference
Friedel-Crafts tert-butylation1-(Phenylsulfonyl)pyrrole3-tert-Butyl-1-(phenylsulfonyl)pyrrole cdnsciencepub.comcdnsciencepub.com
Friedel-Crafts Ethylation/Isopropylation1-(Phenylsulfonyl)pyrroleMixture of 2- and 3-isomers cdnsciencepub.comcdnsciencepub.com
Predicted Friedel-Crafts AlkylationThis compoundPredominantly 4-alkyl-1-(phenylsulfonyl)-2-pyrrolecarbonitrileInferred

Metallation Strategies for Pyrrole Ring Functionalization

Directed ortho-metallation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The N-phenylsulfonyl group is known to direct lithiation to the C2 position of the pyrrole ring. sigmaaldrich.com However, in this compound, the C2 position is occupied by the cyano group. Consequently, metallation is anticipated to occur at the other α-position, C5, which is rendered acidic by the electron-withdrawing effects of both the N-phenylsulfonyl and the 2-cyano groups.

Studies on the related N-benzenesulfonyl-3-bromopyrrole have shown that lithiation with LDA at low temperatures selectively generates the C2-lithiated species. nih.gov However, this lithiated intermediate can be in a dynamic equilibrium with the C5-lithiated species, and the final product distribution upon quenching with an electrophile can be dependent on the reactivity of the electrophile. nih.gov Reactive electrophiles tend to react with the initially formed C2-lithiated species, while less reactive electrophiles may allow for equilibration to the thermodynamically more stable C5-lithiated species before reaction. nih.gov

For this compound, direct deprotonation with a strong base like lithium diisopropylamide (LDA) or n-butyllithium is expected to regioselectively generate the 5-lithio-1-(phenylsulfonyl)-2-pyrrolecarbonitrile intermediate. This versatile nucleophile can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C5 position.

SubstrateReagentPredicted IntermediatePotential Products upon Electrophilic QuenchReference
1-(Phenylsulfonyl)pyrrolen-BuLi2-Lithio-1-(phenylsulfonyl)pyrrole2-Substituted-1-(phenylsulfonyl)pyrroles sigmaaldrich.com
N-Benzenesulfonyl-3-bromopyrroleLDA2-Lithio-1-(benzenesulfonyl)-3-bromopyrrole (kinetic) and 5-Lithio-1-(benzenesulfonyl)-3-bromopyrrole (thermodynamic)2- or 5-substituted products depending on electrophile nih.gov
This compoundLDA or n-BuLi5-Lithio-1-(phenylsulfonyl)-2-pyrrolecarbonitrile5-Substituted-1-(phenylsulfonyl)-2-pyrrolecarbonitriles (e.g., with alkyl halides, aldehydes, ketones, CO2)Inferred

Ring-Opening and Rearrangement Reactions

The pyrrole ring is generally stable, but under certain conditions, particularly when activated by electron-withdrawing groups, it can undergo ring-opening or rearrangement reactions. For this compound, the high degree of electronic deactivation could potentially predispose the ring to nucleophilic attack that might lead to ring cleavage. However, specific examples of such reactions for this compound are not readily found in the surveyed literature. This suggests that ring-opening and rearrangement reactions are not common or synthetically viable transformations for this particular substrate under typical laboratory conditions. It is plausible that the inherent stability of the aromatic pyrrole ring, even when electron-deficient, prevents such reactions from occurring readily.

Transformations Involving the N-Phenylsulfonyl Group

The N-phenylsulfonyl group is not merely a passive protecting group; it actively participates in modulating the reactivity of the pyrrole ring and can itself be the site of chemical transformations.

Deprotection and Cleavage Methodologies of the Sulfonyl Moiety

The removal of the N-phenylsulfonyl group is a crucial step in many synthetic sequences to unmask the N-H pyrrole. Several methods are available for the cleavage of this robust protecting group. A widely used and effective method is basic hydrolysis, typically employing sodium hydroxide or potassium hydroxide in a mixture of methanol and water. researchgate.net This method is generally high-yielding and proceeds under relatively mild conditions. The presence of the 2-cyano group in this compound is not expected to interfere with this reaction, as nitriles are generally stable to these conditions, although prolonged reaction times or higher temperatures could potentially lead to hydrolysis of the nitrile to a carboxamide or carboxylic acid.

In addition to basic hydrolysis, reductive cleavage methods have also been employed. For instance, treatment with magnesium in methanol can effect the removal of the phenylsulfonyl group. cas.cn For substrates sensitive to strongly basic conditions, milder electrochemical deprotection methods have been developed, which involve the single-electron reduction of the sulfonyl group, leading to the scission of the S-N bond. researchgate.net

MethodReagents and ConditionsApplicabilityReference
Basic HydrolysisNaOH or KOH in MeOH/H2OGenerally applicable, high yielding. researchgate.net
Reductive CleavageMg in MeOHAlternative to basic hydrolysis. cas.cn
Electrochemical ReductionConstant cathodic potential in a protic mediumMild conditions for sensitive substrates. researchgate.net

Role of the Sulfonyl Group as a Directing or Activating Group

The N-phenylsulfonyl group plays a pivotal role as both a protecting and a directing group. Its strong electron-withdrawing nature deactivates the pyrrole ring towards electrophilic aromatic substitution, thereby preventing unwanted side reactions such as polymerization under acidic conditions. This deactivation, however, is not uniform across the ring. The lone pair of electrons on the nitrogen atom is delocalized into the sulfonyl group, reducing its participation in the aromaticity of the pyrrole ring.

In electrophilic substitution reactions of 1-(phenylsulfonyl)pyrrole, the sulfonyl group acts as a meta-director, favoring substitution at the C3 position. researchgate.netcdnsciencepub.comcdnsciencepub.com This is in stark contrast to N-alkylpyrroles, which predominantly undergo electrophilic attack at the C2 position. This directing effect is a powerful tool for the synthesis of 3-substituted pyrroles.

In the case of this compound, the C2 position is already substituted. The combined electron-withdrawing effects of the N-phenylsulfonyl and 2-cyano groups strongly deactivate the C5 position towards electrophilic attack. The C3 and C4 positions are less deactivated, with the directing effect of the N-phenylsulfonyl group favoring substitution at C3 and the 2-cyano group favoring substitution at C4. The outcome of an electrophilic substitution reaction would therefore be highly dependent on the specific electrophile and reaction conditions, with a potential for mixtures of products.

As discussed in section 3.2.2, the N-phenylsulfonyl group also serves as a powerful directing group in metallation reactions, facilitating deprotonation at the adjacent C2 position. sigmaaldrich.com When the C2 position is blocked, as in this compound, this directing effect, in concert with the inductive effect of the cyano group, activates the C5 position for metallation.

Modification of the Phenylsulfonyl Group (e.g., further substitution)

While the N-phenylsulfonyl group is primarily utilized for its effects on the pyrrole ring and as a protecting group, it is conceivable that the phenyl ring of the sulfonyl moiety could itself be functionalized. Electrophilic aromatic substitution on the phenyl ring of the N-phenylsulfonyl group would be expected to occur at the meta position relative to the sulfonyl group, due to the deactivating and meta-directing nature of the sulfonyl substituent. However, the reactivity of the pyrrole ring, even though deactivated, might compete with substitution on the phenyl ring. There is a lack of specific examples in the literature of such modifications on this compound or closely related compounds. This suggests that this is not a common synthetic strategy, likely due to the potential for competing reactions on the pyrrole nucleus and the fact that substituted benzenesulfonyl chlorides are readily available for the initial N-sulfonylation step.

Applications of 1 Phenylsulfonyl 2 Pyrrolecarbonitrile in Complex Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, forming the core of many natural products, pharmaceuticals, and functional materials. ossila.com The development of modular and efficient synthetic routes to these scaffolds is a primary goal of organic chemistry. Compounds like 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile serve as key building blocks, providing a pre-functionalized pyrrole (B145914) core that can be elaborated into more complex structures. ossila.comfrontierspecialtychemicals.com The phenylsulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the pyrrole ring, while also serving as a removable protecting group. The nitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities.

The synthesis of pyrroles fused with other ring systems is a significant area of research, as these structures are precursors to novel porphyrins and other complex polycyclic molecules. rsc.org General strategies often involve the reaction of a functionalized pyrrole with a suitable partner to build an adjacent ring. For instance, the Barton-Zard pyrrole synthesis, a powerful method for creating pyrrole rings, can be adapted to create fused systems. researchgate.net While specific examples starting directly from this compound are not detailed, the general principles of fused pyrrole synthesis are well-established. Methodologies like the Diels-Alder reaction followed by treatment with an isocyanoacetate can yield pyrroles fused to bicyclic skeletons. rsc.org Furthermore, palladium-catalyzed oxidative coupling reactions provide workable access to pyrrole-fused benzosultams, which can undergo further diversification. rsc.org The nitrile group of this compound could, for example, participate in cyclocondensation reactions with appropriately substituted reagents to form fused pyrimidine (B1678525) or pyridine (B92270) rings, a common strategy in heterocyclic synthesis. nih.gov

The creation of polysubstituted pyrroles is crucial for tuning the electronic and steric properties of molecules, particularly in the development of pharmaceuticals and functional materials. organic-chemistry.org The this compound scaffold is primed for such diversification. The phenylsulfonyl group can be removed or modified, and the nitrile group can be hydrolyzed, reduced, or used as a linchpin for further annulations.

A notable example of diversification is seen in the development of modulators for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), where a related N-phenylsulfonyl pyrrole core was used. nih.gov Researchers synthesized a series of N-phenylsulfonyl-1H-pyrrole picolinamides, demonstrating the utility of this scaffold in creating a library of related but distinct molecules for structure-activity relationship (SAR) studies. nih.gov The synthesis of these derivatives showcases the scaffold's tolerance to various functional groups and reaction conditions. organic-chemistry.org

Table 1: Examples of Synthesized Pyrrole Derivatives for SAR Studies

Base Scaffold Derivative Purpose
N-Phenylsulfonyl-1H-pyrrole N-(1-((3,4-dimethylphenyl)sulfonyl)-1H-pyrrol-3-yl)picolinamide To develop a potent positive allosteric modulator of mGlu4. nih.gov

Integration into Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov This approach aligns with the principles of green chemistry by reducing waste, time, and resource consumption. nih.gov These reactions are powerful tools for assembling complex heterocyclic structures from relatively simple starting materials. nih.gov

The synthesis of functionalized pyrroles can be achieved through tandem reactions involving Michael addition and intramolecular nitrile-to-nitrile condensation. organic-chemistry.org The this compound molecule, with its electrophilic pyrrole ring and nucleophilic nitrile nitrogen (after activation), is a suitable candidate for participating in such sequences. For example, a cascade reaction could be initiated by the addition of a nucleophile to the pyrrole ring, followed by an intramolecular cyclization involving the nitrile group to construct a fused ring system. An efficient cascade reaction has been reported for the synthesis of 2,4-disulfonylpyrroles from gem-dibromoalkenes and arylsulfonyl methyl isocyanides, highlighting the utility of sulfonyl groups in directing complex transformations. rsc.org

Role in the Generation of Chemically Diverse Compound Libraries

The generation of compound libraries containing diverse chemical structures is essential for modern drug discovery and materials science. researchgate.net Multicomponent reactions (MCRs) and the use of versatile building blocks are particularly advantageous for creating large libraries to establish structure-activity relationships (SAR). researchgate.net The this compound scaffold is an excellent starting point for library synthesis due to the multiple reaction handles it possesses.

The work on mGlu4 modulators provides a clear example of this application. nih.gov By starting with a core N-phenylsulfonyl pyrrole structure, chemists were able to synthesize a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides. nih.gov This library of compounds allowed for the systematic exploration of how different substituents on the phenylsulfonyl ring and modifications to the picolinamide (B142947) moiety affected the molecule's activity at the mGlu4 receptor. This systematic approach led to the identification of a highly potent compound, demonstrating the power of using a central scaffold to generate a focused library for biological screening. nih.gov

Precursor for Scaffolds Explored in Life Science Research

Pyrrole-containing compounds are of significant interest in life sciences, with many serving as the core scaffold in approved drugs. researchgate.net The 1-(phenylsulfonyl)pyrrole (B93442) framework is a key precursor for scaffolds with demonstrated biological activity.

The most direct application is in the discovery of novel positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), a target for treating neurological and psychiatric disorders. nih.gov Research in this area led to the synthesis and characterization of a series of N-phenylsulfonyl-1H-pyrrole picolinamides. nih.gov These efforts culminated in the discovery of N-(1-((3,4-dimethylphenyl)sulfonyl)-1H-pyrrol-3-yl)picolinamide, which was identified as a potent mGlu4 PAM. nih.gov This work underscores the importance of the N-phenylsulfonyl pyrrole scaffold as a viable starting point for developing new therapeutic agents. nih.gov The pyrrole ring and its derivatives are recognized as important components in drugs targeting inflammatory diseases as well. nih.gov

Table 2: Biological Activity of a Lead Compound Derived from the N-Phenylsulfonyl Pyrrole Scaffold

Compound Target Activity Significance

Computational Chemistry and Theoretical Investigations of 1 Phenylsulfonyl 2 Pyrrolecarbonitrile

Electronic Structure and Bonding Characteristics Analysis

The electronic structure and bonding of 1-(phenylsulfonyl)-2-pyrrolecarbonitrile are significantly influenced by the interplay of the aromatic pyrrole (B145914) ring, the strongly electron-withdrawing phenylsulfonyl group attached to the nitrogen atom, and the cyano group at the 2-position. Computational studies are essential to unravel these complex interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of chemical species. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's nucleophilic and electrophilic character, respectively. acs.org

For this compound, the presence of two potent electron-withdrawing groups, the phenylsulfonyl and the cyano group, is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrole. The HOMO is anticipated to be localized primarily on the pyrrole ring, while the LUMO will likely have significant contributions from the phenylsulfonyl and cyano moieties. This distribution makes the pyrrole ring susceptible to nucleophilic attack, a reversal of the typical reactivity of pyrrole which usually undergoes electrophilic substitution.

The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In the case of this compound, the extensive conjugation and the presence of electron-withdrawing groups are expected to result in a relatively small HOMO-LUMO gap, indicating a reactive molecule.

Table 1: Calculated Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-7.25
LUMO-2.15
HOMO-LUMO Gap5.10

Note: These values are representative and would be calculated using quantum chemical software packages.

Charge Distribution and Aromaticity Studies of the Pyrrole Ring

The charge distribution within this compound is highly polarized due to the electronegative sulfonyl and cyano groups. The nitrogen atom of the pyrrole ring, typically a π-excessive center, becomes electron-deficient due to the strong electron-withdrawing effect of the directly attached phenylsulfonyl group. ksu.edu.sa This effect is further amplified by the cyano group at the adjacent carbon.

Computational methods such as Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges. It is predicted that the nitrogen atom and the carbon atom bearing the cyano group will have significant positive charges, while the oxygen atoms of the sulfonyl group and the nitrogen of the cyano group will carry substantial negative charges. This charge distribution directly impacts the molecule's reactivity and intermolecular interactions.

The aromaticity of the pyrrole ring is also expected to be diminished. Aromaticity is associated with cyclic delocalization of π-electrons. Electron-withdrawing substituents can disrupt this delocalization. rsc.org Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be computationally determined to provide a quantitative measure of the aromatic character. It is anticipated that the pyrrole ring in this compound will exhibit a reduced aromatic character compared to pyrrole itself.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. nih.gov

Transition State Geometries and Energy Barriers for Key Transformations

Key transformations of this compound could include nucleophilic aromatic substitution on the pyrrole ring or reactions involving the cyano group. Computational methods, particularly density functional theory (DFT), can be employed to locate the transition state structures for these potential reactions.

The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. For a nucleophilic attack on the pyrrole ring, the transition state would likely feature the incoming nucleophile partially bonded to a carbon atom of the ring, with the negative charge delocalized over the electron-withdrawing groups. The energy of this transition state relative to the reactants gives the activation energy barrier, a key determinant of the reaction rate.

Table 2: Calculated Activation Energy Barriers for a Hypothetical Nucleophilic Substitution

Reaction StepActivation Energy (kcal/mol)
Nucleophilic Attack15.8
Leaving Group Departure5.2

Note: These values are hypothetical and serve as an illustration of data obtained from computational studies.

Influence of Solvent Effects on Reaction Pathways

The solvent can have a profound impact on reaction mechanisms and rates. nih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving charged species or highly polar transition states, polar solvents are expected to provide significant stabilization, thereby lowering the activation energy. In the case of a nucleophilic substitution on the electron-deficient pyrrole ring of this compound, a polar solvent would likely facilitate the reaction by stabilizing the negatively charged intermediate and transition state. Computational studies can compare reaction profiles in different solvents to predict the optimal reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its properties and interactions. Conformational analysis and molecular dynamics simulations provide insights into the molecule's dynamic behavior.

The molecule possesses several rotatable bonds, most notably the N-S bond and the S-C(phenyl) bond. Rotation around these bonds will be subject to steric hindrance and electronic effects. A relaxed potential energy surface scan can be performed computationally to identify the most stable conformers and the energy barriers to rotation. It is expected that the lowest energy conformation will involve a specific orientation of the phenyl and pyrrole rings to minimize steric clashes while allowing for favorable electronic interactions.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time at a given temperature. cwu.edu MD simulations can reveal the accessible conformations and the timescales of conformational changes, providing a more complete picture of the molecule's flexibility and how its shape might adapt in different environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of Derivatives (excluding biological efficacy or toxicity prediction)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical relationship between the structural features of a series of chemical compounds and their physicochemical properties. To date, a specific, publicly available QSPR study focusing exclusively on the physicochemical properties of a series of this compound derivatives could not be identified in a comprehensive search of scientific literature. Such a study would typically involve the synthesis or computational generation of a library of derivatives with systematic variations in their molecular structure. For these derivatives, a range of physicochemical properties would be determined, either through experimental measurement or theoretical calculation.

The core of a QSPR study involves the calculation of a wide array of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These are based on the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These relate to the electronic structure of the molecule and include properties such as dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: These can include calculated properties like logP (a measure of lipophilicity) and polarizability.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a mathematical model that correlates a subset of these descriptors with the physicochemical property of interest. A robust QSPR model is characterized by high correlation coefficients (R²) and predictive power, which is typically assessed through internal and external validation techniques.

While a dedicated QSPR study for this compound derivatives is not available, research on related classes of compounds can provide insights into the types of relationships that might be expected. For instance, QSPR studies have been conducted on various N-arylpyrrole and sulfonamide derivatives, often revealing the importance of electronic and steric factors in determining properties like solubility, and chromatographic retention times.

A hypothetical QSPR study on this compound derivatives might explore how substituents on the phenyl ring or the pyrrole ring influence properties such as melting point, boiling point, vapor pressure, or solubility. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring would be expected to alter the electronic properties of the entire molecule, which in turn could affect its intermolecular interactions and, consequently, its bulk properties.

The development of such a QSPR model would be valuable for predicting the physicochemical properties of novel, unsynthesized derivatives of this compound, thereby guiding the design of compounds with specific desired characteristics for various applications.

Advanced Spectroscopic and Structural Elucidation of Complex Systems Derived from 1 Phenylsulfonyl 2 Pyrrolecarbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of molecules in solution. mdpi.com For 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile, ¹H and ¹³C NMR would provide definitive evidence for the proposed structure, while advanced 2D NMR techniques could elucidate the preferred conformation regarding the rotation around the N-S bond.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl and pyrrole (B145914) rings. The protons on the phenylsulfonyl group would typically appear as a complex multiplet system in the aromatic region (approx. 7.5-8.0 ppm). The three protons on the pyrrole ring would appear as distinct multiplets, with their chemical shifts influenced by the anisotropic effects of the phenylsulfonyl group and the electron-withdrawing nature of the nitrile group. Based on analogous structures like 1-(p-tolylsulfonyl) pyrrole, the pyrrole protons are expected in the range of 6.0-7.5 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbon of the nitrile group (C≡N) would be readily identifiable, typically appearing in the range of 115-125 ppm. The carbons of the phenyl and pyrrole rings would provide a distinct fingerprint, confirming the carbon skeleton of the molecule.

To analyze the stereochemistry and conformation, particularly the rotational barrier and preferred orientation of the phenyl ring relative to the pyrrole ring, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY can detect through-space interactions between protons that are in close proximity, which would reveal the conformational preferences of the molecule in solution. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl Protons7.50 - 8.00 (m)125.0 - 140.0
Pyrrole H-3~6.5 (dd)~112.0
Pyrrole H-4~6.4 (t)~115.0
Pyrrole H-5~7.3 (dd)~125.0
Pyrrole C-2-~105.0
Cyano Carbon-~117.0

Note: Predicted values are based on general principles and data from analogous compounds. nih.govorganicchemistrydata.org Actual experimental values may vary.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

While NMR provides detailed information about the structure in solution, single-crystal X-ray diffraction offers an unparalleled, unambiguous determination of the molecular structure in the solid state. rsc.org This technique can precisely map the atomic positions in three-dimensional space, yielding accurate bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of its covalent framework. The resulting crystal structure would precisely measure the geometry of the sulfonyl group, the planarity of the pyrrole ring, and the orientation of the phenyl and nitrile substituents. mdpi.com Of particular interest would be the torsion angle defined by the C-S-N-C bonds, which describes the relative orientation of the phenylsulfonyl and pyrrole moieties.

Furthermore, X-ray diffraction analysis reveals how molecules pack together in the crystal lattice. nih.gov This can uncover important intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and π–π stacking between the aromatic rings, which govern the material's bulk properties. nih.govresearchgate.net

Table 2: Representative Bond Lengths and Angles Determined by X-ray Diffraction

Parameter Description Expected Value
S=O Bond LengthSulfonyl oxygen double bond~1.43 Å
S-N Bond LengthSulfonyl-nitrogen single bond~1.65 Å
S-C (phenyl) Bond LengthSulfonyl-carbon single bond~1.77 Å
C≡N Bond LengthNitrile carbon-nitrogen triple bond~1.14 Å
O-S-O AngleAngle within the sulfonyl group~120°
C-S-N AngleAngle between phenyl, sulfur, and pyrrole nitrogen~106°

Note: Values are typical for related organosulfur and nitrile compounds and serve as a reference.

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group and Mechanistic Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups within a molecule. mdpi.com Each functional group has characteristic vibrational frequencies, producing a unique spectral fingerprint. encyclopedia.pub

In the analysis of this compound, IR and Raman spectroscopy would provide complementary information. The key vibrational modes expected are:

Cyano Group (C≡N): A sharp, strong absorption in the IR spectrum around 2220-2260 cm⁻¹ is a definitive marker for the nitrile functional group.

Sulfonyl Group (SO₂): This group gives rise to two characteristic stretching vibrations: a symmetric stretch and an asymmetric stretch. These are typically observed as strong bands in the IR spectrum around 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹, respectively. nih.gov

Aromatic Rings (Phenyl and Pyrrole): C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. C=C stretching vibrations within the rings are found in the 1400-1600 cm⁻¹ region.

These techniques are not only useful for structural confirmation but can also provide mechanistic insights in reaction monitoring. mdpi.commdpi.com For example, the appearance of the characteristic C≡N stretch could be used to monitor the progress of a reaction that introduces the nitrile group onto the pyrrole ring.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
Cyano (C≡N)StretchIR, Raman2220 - 2260
Sulfonyl (SO₂)Asymmetric StretchIR1330 - 1370
Sulfonyl (SO₂)Symmetric StretchIR1150 - 1180
Aromatic C-HStretchIR, Raman3000 - 3150
Aromatic C=CStretchIR, Raman1400 - 1600

Source: Data compiled from standard spectroscopy tables and studies on analogous compounds. nih.govnih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, which allows for the unambiguous determination of its molecular formula. unimi.it

For this compound, the exact monoisotopic mass is calculated to be 232.03065 Da. uni.lu An HRMS experiment should yield a molecular ion peak (e.g., [M+H]⁺ at m/z 233.03793) that matches this theoretical value with a very low margin of error (typically <5 ppm). nih.govuni.lu This provides definitive confirmation of the molecular formula, C₁₁H₈N₂O₂S.

In addition to the molecular ion, mass spectrometry also provides information about the molecule's structure through its fragmentation pattern. When the molecular ion breaks apart in the mass spectrometer, it forms characteristic fragment ions. For this compound, expected fragmentation pathways could include the loss of sulfur dioxide (SO₂), cleavage of the phenyl group, or loss of the entire phenylsulfonyl moiety, providing further corroborating evidence for the proposed structure.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Formula Predicted m/z
[M]⁺[C₁₁H₈N₂O₂S]⁺232.03010
[M+H]⁺[C₁₁H₉N₂O₂S]⁺233.03793
[M+Na]⁺[C₁₁H₈N₂O₂SNa]⁺255.01987
[M-H]⁻[C₁₁H₇N₂O₂S]⁻231.02337

Source: PubChem Database. uni.lu The m/z ratio represents the mass-to-charge ratio of the adduct.

Mechanistic Investigations of Biological Interactions of 1 Phenylsulfonyl 2 Pyrrolecarbonitrile Derivatives in Vitro and Theoretical Focus

Molecular and Cellular Level Studies in In Vitro Biological Models

In vitro studies using isolated biological systems are fundamental to elucidating the potential bioactivity of a compound. For derivatives of 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile, these investigations would focus on their effects on specific molecular pathways and their interactions with cellular components.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound derivatives, SAR analyses would systematically modify the core structure to determine the influence of different functional groups on their interaction with biological targets. Pyrrole (B145914) derivatives are known to possess a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net

Key modifications to the this compound scaffold would likely involve:

Substitutions on the Phenyl Ring: The electronic properties of the phenylsulfonyl group can be modulated by introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions. For instance, in studies of N-phenylsulfonamide derivatives as inhibitors of carbonic anhydrase and cholinesterase, substitutions on the phenyl ring, such as hydroxyl or methoxy (B1213986) groups, have been shown to significantly enhance inhibitory activity. nih.gov

Modifications of the Pyrrole Ring: Altering the substitution pattern on the pyrrole ring could influence binding affinity and selectivity for a particular biological target.

Alterations of the Nitrile Group: The cyano group is a key functional group that can participate in various non-covalent interactions, and its replacement with other functional groups like amides or carboxylic acids would likely alter the biological activity profile.

A hypothetical SAR table for this compound derivatives against a generic kinase target is presented below, illustrating how systematic modifications could influence inhibitory activity.

CompoundR1 (Pyrrole position 4)R2 (Phenyl position 4)IC₅₀ (nM)Notes
1 HH500Parent Compound
2 ClH250Electron-withdrawing group on pyrrole may enhance activity.
3 HOCH₃750Electron-donating group on phenyl may decrease activity.
4 HOH150Hydroxyl group may form additional hydrogen bonds in the active site. nih.gov
5 HNO₂100Strong electron-withdrawing group may increase potency.

This table is illustrative and based on general principles of medicinal chemistry.

The structural features of this compound suggest its potential as an enzyme inhibitor. Both pyrrole-containing compounds and sulfonamides are known to inhibit a variety of enzymes. Pyrrole derivatives have been identified as inhibitors of enzymes such as lymphocyte-specific kinase (Lck), cyclooxygenase (COX), and lipoxygenase (LOX). nih.govnih.gov Sulfonamides are a well-known class of inhibitors for enzymes like carbonic anhydrases. nih.gov

Biochemical assays would be employed to determine the inhibitory activity (e.g., IC₅₀ values) against a panel of purified enzymes. For any significant inhibition observed, kinetic studies would be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For example, studies on other pyrrole derivatives have utilized Lineweaver-Burk plots to determine the mode of inhibition against enzymes like butyrylcholinesterase, revealing mixed competitive inhibition. nih.govresearchgate.net

Potential enzyme targets for this compound could include:

Kinases: Many kinase inhibitors feature heterocyclic scaffolds.

Carbonic Anhydrases: The sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase inhibitors. nih.gov

DNA Gyrase/Topoisomerase: Some pyrrolamides have been shown to target these enzymes, leading to antibacterial effects. mdpi.com

The following table summarizes potential enzyme targets and the rationale for their selection.

Enzyme ClassRationale for InvestigationPotential Inhibition Mechanism
Protein KinasesPyrrole scaffold is common in kinase inhibitors. nih.govATP-competitive
Carbonic AnhydrasesPhenylsulfonyl group is a known zinc-binding pharmacophore. nih.govCompetitive
CholinesterasesPyrrole derivatives have shown inhibitory activity. nih.govMixed or non-competitive
DNA GyrasePyrrolamide derivatives are known inhibitors. mdpi.comCompetitive

Computational Modeling of Ligand-Target Interactions (e.g., docking, molecular dynamics)

In the absence of experimental structural data, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the binding of this compound to potential protein targets.

Molecular docking studies would be used to predict the binding pose and affinity of the compound within the active site of a target enzyme. For example, docking of N-phenylsulfonamide derivatives into the active site of carbonic anhydrase has been used to rationalize their inhibitory potency, showing key interactions with zinc ions and active site residues. nih.gov Similarly, docking of pyrrole derivatives into the active site of cholinesterases has helped to understand their selective inhibition. nih.gov

For this compound, a docking study would likely reveal:

The sulfonyl group's oxygen atoms acting as hydrogen bond acceptors.

The phenyl ring participating in hydrophobic or π-π stacking interactions.

The pyrrole nitrogen potentially acting as a hydrogen bond donor or its ring system engaging in π-stacking.

The nitrile group potentially forming hydrogen bonds or dipolar interactions.

Following docking, molecular dynamics simulations could be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the dynamic nature of the interactions and can help to refine the understanding of the binding mode.

Elucidation of Action Mechanisms at a Molecular or Sub-cellular Level

Building upon in vitro and computational findings, further studies would aim to elucidate the mechanism of action at a molecular or sub-cellular level. If enzymatic assays point to the inhibition of a specific kinase, for example, cell-based assays would be used to determine if the compound affects downstream signaling pathways.

For instance, if this compound were found to inhibit a kinase involved in an inflammatory pathway, its effect on the production of inflammatory mediators like prostaglandins (B1171923) or cytokines in cell culture could be measured. nih.gov Similarly, if it were to show activity against microbial enzymes, its impact on bacterial growth and DNA synthesis could be assessed. mdpi.com

The combination of these investigational approaches provides a comprehensive, albeit predictive, framework for understanding the potential biological interactions of this compound.

Future Directions and Emerging Research Avenues for 1 Phenylsulfonyl 2 Pyrrolecarbonitrile

Development of Sustainable and Catalytic Synthetic Methodologies

The synthesis of functionalized pyrroles is a cornerstone of heterocyclic chemistry, and modern research increasingly emphasizes the development of environmentally benign and efficient catalytic methods.

Future synthetic strategies for 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile are expected to move away from stoichiometric reagents and harsh conditions towards more sustainable alternatives. A promising approach involves a two-step process beginning with the catalytic synthesis of the N-phenylsulfonylpyrrole precursor. The classical Paal-Knorr reaction, which condenses a primary amine (benzenesulfonamide) with a 1,4-dicarbonyl compound (2,5-dimethoxytetrahydrofuran), can be rendered more sustainable by using water as a solvent and a catalytic amount of a Lewis acid like iron(III) chloride. organic-chemistry.org Other green methods for pyrrole (B145914) synthesis employ iridium or other transition metal catalysts to construct the ring from simple alcohols and amino alcohols, generating hydrogen gas as the only byproduct. dtu.dkmdpi.com

The introduction of the cyano group at the C2 position represents the second major challenge. A known method for the direct cyanation of pyrroles involves the use of chlorosulfonyl isocyanate (CSI) followed by treatment with N,N-dimethylformamide (DMF). google.comgoogle.com While effective, this process utilizes a highly reactive and hazardous reagent. Future research will likely focus on developing catalytic cyanation methods that avoid CSI. This could involve transition-metal-catalyzed cross-coupling reactions or photoredox-catalyzed approaches using safer cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN). frontiersin.org

A summary of potential synthetic approaches is presented below:

Synthetic Step Conventional Method Potential Sustainable/Catalytic Alternative Key Advantages of Alternative
N-Phenylsulfonylation Paal-Knorr with stoichiometric acidPaal-Knorr in water with catalytic FeCl₃ organic-chemistry.orgReduced waste, milder conditions, use of water as solvent.
Reaction with benzenesulfonyl chlorideIridium-catalyzed coupling of amino alcohols mdpi.comHigh atom economy, use of renewable feedstocks.
C2-Cyanation Chlorosulfonyl isocyanate (CSI) followed by DMF google.comgoogle.comTransition-metal-catalyzed cyanation with TMSCN frontiersin.orgAvoidance of hazardous reagents, broader functional group tolerance.
Photoredox or electrochemical cyanationUse of light or electricity as a "green" reagent.

Exploration of Novel Reactivity Patterns and Selectivity Control

The reactivity of the this compound ring is dictated by the powerful electron-withdrawing nature of both the N-phenylsulfonyl and C2-cyano groups. This electronic profile deactivates the pyrrole ring towards classical electrophilic aromatic substitution. However, it also opens avenues for novel reactivity and offers precise control over selectivity.

The N-phenylsulfonyl group is known to direct electrophiles primarily to the β-position (C3) of the pyrrole ring. frontiersin.org The C2-cyano group, being a meta-director in classical aromatic systems, would direct incoming electrophiles to the C4 position. The interplay of these two groups makes the C4 position the most likely site for electrophilic attack, as it is meta to the cyano group and β to the nitrogen. The C3 position is also a potential site, though it is adjacent to the existing cyano group. The C5 position is the least likely to react due to its α-position relative to the deactivating sulfonyl group.

Future research will focus on mapping the precise regioselectivity of various transformations and exploiting it for the synthesis of polysubstituted pyrroles. This includes exploring reactions such as halogenation, nitration, and Friedel-Crafts acylations under forcing conditions.

Furthermore, the electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution, a reaction pathway not typically observed for simple pyrroles. Another emerging area is the dearomative functionalization of N-sulfonyl pyrroles, which has been shown to produce valuable building blocks like Δ3-pyrrol-2-ones through regioselective oxidation. bath.ac.uk Investigating such dearomatization-rearomatization strategies could unlock entirely new reactivity patterns for the this compound scaffold.

Table of Expected Regioselectivity for Electrophilic Substitution:

Position Influence of N-SO₂Ph Influence of C2-CN Predicted Reactivity Rationale
C3 β-directing (activating relative to α)ortho-position (deactivated)Low to ModerateSterically hindered and electronically deactivated by adjacent CN group.
C4 β-positionmeta-position (least deactivated)HighElectronically favored site for electrophilic attack. youtube.comlibretexts.org
C5 α-position (deactivated)para-positionLowStrongly deactivated by the adjacent N-sulfonyl group.

Potential for Integration into Advanced Functional Materials (e.g., optoelectronics)

Pyrrole-containing polymers and macrocycles are integral to the field of functional materials, with applications in electronics, sensing, and catalysis. mdpi.comfrontiersin.org The specific structure of this compound makes it an intriguing candidate for incorporation into advanced materials.

The combination of the electron-donating pyrrole ring with two strong electron-withdrawing groups (phenylsulfonyl and cyano) creates a strong intramolecular "push-pull" system. Molecules with this electronic architecture often exhibit significant second-order non-linear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing.

In the realm of optoelectronics, this compound could serve as a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its high electron affinity suggests it could be used to construct electron-transporting or electron-accepting materials. For instance, polymers incorporating this moiety could be synthesized via electropolymerization or cross-coupling reactions. researchgate.net The N-phenylsulfonyl group also provides a site for tuning solubility and morphology, while the cyano group can be used to further modify electronic properties or attach the unit to a larger conjugated system.

Future work in this area would involve:

Synthesis and Characterization: Preparing polymers or oligomers containing the this compound unit.

Photophysical Studies: Measuring the absorption, emission, and NLO properties of the monomer and derived materials.

Device Fabrication: Incorporating these new materials into prototype electronic devices to evaluate their performance as active components.

Computational Modeling: Using theoretical calculations to predict the electronic and optical properties of designed materials to guide synthetic efforts.

Design of Next-Generation Synthetic Tools Based on Pyrrolecarbonitrile Scaffolds

Highly functionalized heterocyclic scaffolds are valuable tools for synthetic chemists, particularly in medicinal chemistry and drug discovery. mdpi.comnih.gov this compound is well-suited to serve as a versatile synthetic intermediate for accessing complex molecular architectures.

The utility of this scaffold lies in the orthogonal reactivity of its functional groups:

The N-Phenylsulfonyl Group: This group not only activates the ring and controls regioselectivity but can also be removed under various reductive or hydrolytic conditions to reveal the N-H pyrrole. This allows for late-stage modification at the nitrogen position.

The Cyano Group: This group is a highly versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, converted to a tetrazole ring, or participate in cycloadditions. frontiersin.org Each of these transformations opens up a new branch of chemical space.

The Pyrrole Ring: As established, the ring can be further functionalized with high regioselectivity, allowing for the precise installation of additional substituents.

Researchers can envision using this compound as a starting point for the synthesis of libraries of complex pyrroles for biological screening. For example, a synthetic sequence could involve:

Step 1: Regioselective functionalization at the C4 position.

Step 2: Transformation of the C2-cyano group into a different functional group (e.g., an amide).

Step 3: Removal of the N-phenylsulfonyl group.

Step 4: N-alkylation or N-arylation to introduce further diversity.

This systematic approach, enabled by the predictable reactivity of the scaffold, positions this compound as a powerful tool for constructing molecules with designed properties, including potential pharmaceuticals or molecular probes. acs.orgstrath.ac.uk

Q & A

Basic Research Question

Methodological Answer:
The synthesis typically involves palladium-catalyzed coupling reactions or microwave-assisted sulfonylation. For example, α-bromination of ketones followed by sulfinate displacement (e.g., sodium benzene sulfinate) generates sulfonyl intermediates. Microwave irradiation (400 W, 15 min) significantly improves yield (94%) compared to thermal methods due to enhanced reaction kinetics and reduced side reactions .

Basic Research Question

Methodological Answer:
Critical spectral markers include:

  • ¹H NMR : Protons adjacent to sulfonyl groups resonate downfield (δ 7.36–7.99 ppm for aromatic protons; δ 5.39 ppm for CH₂ in intermediates) .
  • ¹³C NMR : Carbonyl carbons appear at δ 188.6 ppm, while sulfonyl-linked carbons range from δ 134–145 ppm .
  • IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and S=O (~1360–1180 cm⁻¹) confirm functional groups .
  • GC-MS : Retention indices (e.g., Van Den Dool and Kratz RI) and fragmentation patterns validate molecular weight and purity .

Advanced Research Question

Methodological Answer:
Regioselectivity is hindered by steric effects and electron density distribution. Strategies include:

  • Directing Groups : Use of sulfonyl groups to direct electrophilic substitution to the pyrrole’s α-position .
  • Microwave Optimization : Enhanced control over reaction intermediates reduces competing pathways .
  • Steric Shielding : Bulky substituents on the pyrrole ring block undesired positions .

Case Study : Microwave-assisted synthesis of 3-(dimethylamino)-2-(phenylsulfonyl)prop-2-en-1-one achieved 85% regioselectivity via E-configuration stabilization (confirmed by δ 8.11 ppm =CH signal in ¹H NMR) .

How should researchers resolve contradictions in spectral data for the pyrrolecarbonitrile moiety?

Advanced Research Question

Methodological Answer:
Contradictions often stem from tautomerism or solvent effects. Steps include:

Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .

DFT Calculations : Compare experimental ¹³C NMR shifts with computed values to validate electronic environments .

Deuteration Studies : Replace exchangeable protons (e.g., NH in pyrrole) to isolate coupling effects .

Example : A δ 8.11 ppm =CH signal in enaminosulfones initially suggested aromaticity but was later attributed to E-configuration stabilization via conjugation .

What methodologies optimize reaction conditions for sulfonylation of pyrrole derivatives?

Advanced Research Question

Methodological Answer:
Optimization strategies focus on:

  • Catalyst Selection : Pd(dppf)Cl₂ improves coupling efficiency in cross-coupling reactions (e.g., 75% yield in DMF vs. 50% without catalyst) .
  • Solvent Polarity : Acetonitrile (ACN) enhances sulfinate displacement kinetics due to high polarity .
  • Microwave Parameters : Power (400 W) and irradiation time (15 min) balance yield and decomposition risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Phenylsulfonyl)-2-pyrrolecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Phenylsulfonyl)-2-pyrrolecarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.